3-Amino-2-phenylpropanoic acid
Overview
Description
3-Amino-2-phenylpropanoic acid, also known as phenylalanine, is an essential amino acid with the chemical formula C9H11NO2. It is a key building block in the biosynthesis of proteins and is found in many foods, including meat, fish, eggs, dairy products, and some plant-based sources. This compound plays a crucial role in various metabolic pathways and is a precursor to several important molecules, including neurotransmitters like dopamine, norepinephrine, and epinephrine .
Mechanism of Action
Target of Action
3-Amino-2-phenylpropanoic acid, also known as 3-phenylpropionic acid, interacts with several targets. It has been found to interact with Aspartate aminotransferase, Aromatic-amino-acid aminotransferase, and Aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
It is known to interact with its targets, potentially influencing their activity and altering biochemical processes .
Biochemical Pathways
This compound is involved in the phenylalanine metabolism pathway . This pathway is crucial for the synthesis of phenylpropanoids, which are secondary metabolites with various biological functions . Additionally, a study suggests that 3-phenylpropionic acid, a metabolite produced by colonic microorganisms from phenylalanine in the gut, may promote myotube hypertrophy by Foxo3/NAD+ signaling pathway .
Pharmacokinetics
It is known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties can significantly impact its bioavailability .
Result of Action
It has been suggested that this compound may have anti-inflammatory properties, prevent protein denaturation and aggregation, provide efficient moisturization, and eliminate free radicals . These properties suggest that this compound has significant potential for biomedical development .
Biochemical Analysis
Biochemical Properties
3-Amino-2-phenylpropanoic acid is involved in several biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which converts it into tyrosine. This reaction requires the cofactor tetrahydrobiopterin. Tyrosine can then be further metabolized into neurotransmitters like dopamine, norepinephrine, and epinephrine. Additionally, this compound is a precursor for the synthesis of phenylpropanoids, which are important for plant defense mechanisms .
Cellular Effects
This compound influences various cellular processes. It is essential for protein synthesis and is incorporated into proteins during translation. It also affects cell signaling pathways, particularly those involving neurotransmitters. For instance, the conversion of this compound to dopamine impacts the dopaminergic signaling pathway, which is crucial for motor control and reward mechanisms . Furthermore, it plays a role in gene expression by serving as a precursor for molecules that regulate transcription and translation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to phenylalanine hydroxylase, facilitating its conversion to tyrosine. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can influence enzyme inhibition or activation. For example, high levels of phenylalanine can inhibit the activity of tyrosine hydroxylase, affecting the synthesis of downstream neurotransmitters . Changes in gene expression can also occur due to the metabolites derived from this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. For instance, prolonged exposure to high levels of phenylalanine can lead to oxidative stress and mitochondrial dysfunction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is essential for normal growth and development. At high doses, it can have toxic effects. For example, elevated levels of phenylalanine can lead to phenylketonuria, a metabolic disorder characterized by intellectual disability and other neurological symptoms . Threshold effects have been observed, where a certain concentration of phenylalanine is required to elicit specific biological responses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by phenylalanine hydroxylase to produce tyrosine. Tyrosine can then enter various pathways, including the synthesis of catecholamines and melanin. Additionally, this compound can be converted to phenylpyruvate, phenylacetate, and phenyllactate through transamination reactions . These metabolites can further participate in different biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The large neutral amino acid transporter (LAT1) is responsible for the uptake of phenylalanine into cells. Once inside the cell, it can be distributed to various compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
This compound is localized in different subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be affected by its subcellular localization. For instance, in the mitochondria, phenylalanine can influence energy metabolism and oxidative stress. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-2-phenylpropanoic acid can be synthesized through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine . Another method is the enzymatic resolution of racemic mixtures using specific microorganisms that exhibit enantiomer-specific amidohydrolyzing activity .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-phenylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the amino group into a keto group, forming phenylpyruvic acid.
Reduction: The carboxyl group can be reduced to form phenylalaninol.
Substitution: The amino group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.
Major Products
Phenylpyruvic acid: Formed through oxidation.
Phenylalaninol: Formed through reduction.
Acylated derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Amino-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression, chronic pain, and vitiligo.
Industry: Used in the production of artificial sweeteners like aspartame.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.
Tryptophan: An essential amino acid that serves as a precursor to serotonin, another important neurotransmitter.
Leucine: A branched-chain amino acid involved in protein synthesis and muscle repair.
Uniqueness
3-Amino-2-phenylpropanoic acid is unique due to its role as a precursor to several critical neurotransmitters. Its ability to cross the blood-brain barrier and influence brain function sets it apart from other amino acids .
Properties
IUPAC Name |
3-amino-2-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCYAJZPDFSJPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507253 | |
Record name | 3-Amino-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4370-95-0 | |
Record name | 3-Amino-2-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70507253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid confirmed in the study?
A1: The absolute configuration of (R)-(+)-3-amino-2-phenylpropanoic acid was confirmed through a multi-step process []. Firstly, it was synthesized using an enantioselective approach involving the use of a chiral oxazolidinone auxiliary. Then, the final compound was reacted with (1S)-(+)-camphor-10-sulfonic acid to form a salt. This salt was then analyzed using X-ray crystallography, a technique that allows for the determination of the three-dimensional structure of molecules. The resulting crystal structure unambiguously established the absolute configuration of the synthesized (R)-(+)-3-amino-2-phenylpropanoic acid.
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